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Receptor Binding Profile and Putative Mechanisms

The table below summarizes the known receptor binding affinities (Ki values) for quetiapine and its active

metabolite, norquetiapine. A lower Ki value indicates a higher affinity for the receptor [1] [2].

Quetiapine Ki  Norquetiapine Ki

Receptor Clinical Correlation
(nM) (nM)
H1 Histamine 6.9 [2] Information Sedation, weight gain [1] [2]
Missing
ol Adrenergic 22 [2] Information Orthostatic hypotension [2]
Missing
M1 Muscarinic 37 [2] Information Information Missing
Missing
D2 Dopamine 380 [2] Information Antipsychotic efficacy; low EPS risk
Missing due to fast dissociation ("hit-and-run")

[3][2]
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Quetiapine Ki  Norquetiapine Ki

Receptor Clinical Correlation
(nM) (nM)
5-HT1A Serotonin 390 [2] Information Antidepressant & anxiolytic effects
Missing (partial agonist) [3] [2]
5-HT2A Serotonin 640 [2] Information Antipsychotic efficacy (antagonist) [2]
Missing
D1 Dopamine 990 [2] Information Information Missing
Missing
5-HT2C Serotonin 1840 [2] Information Information Missing
Missing
D4 Dopamine 2020 [2] Information Information Missing
Missing
oa2A Adrenergic 2900 [2] Information Information Missing
Missing
Norepinephrine Information High affinity Antidepressant activity [3]
Transporter (NET) Missing (Inhibitor) [3]

Norquetiapine has a distinct receptor profile. It is a potent norepinephrine reuptake inhibitor (NRI) and a

partial agonist at the 5-HT'1A receptor, which are believed to mediate its antidepressant effects [3].

Experimental Data on Quetiapine Formulations and D2
Occupancy

While direct norquetiapine occupancy data is lacking, a key PET study illustrates how the pharmacokinetics

of different quetiapine formulations translate into brain D2 receptor occupancy [4].

Experimental Protocol [4]:

e Design: Open-label, one-sequence crossover study in 11 healthy male subjects.
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¢ Intervention: Subjects received quetiapine XR (300 mg/day) for 8 days, followed by an immediate
switch to quetiapine IR (300 mg/day) for 4 days.

¢ Imaging: Positron Emission Tomography (PET) with the radioligand [**C]raclopride was performed at:
o Baseline (drug-free).
o Predicted peak plasma concentration (Cmax) for each formulation (5 hours post-XR dose, 2

hours post-IR dose).

o Trough plasma concentration (Cmin or 24 hours post-dose for both).

e Measurement: Striatal D2 receptor occupancy was calculated.

The results from this study are summarized in the following diagram:
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Study Administration:
300 mg/day Quetiapine

Gmmediate-Release (IRD (Extended-Release (XR))

Pharmacokinetic Profile

Rapid absorption Slow, sustained release
Higher Peak (Cmax) Lower Peak (Cmax)
Tmax = 2h Tmax = 5h

24h pos#dose P4h post-dose

D2 Receptor Occupancy Trough Occupancy (24h):
(PET with [11C]raclopride) ~7-8% for both formulations

(Peak Occupancy: 50% + 4%) (Peak Occupancy: 32% * 11%)

Click to download full resolution via product page

This study demonstrates that the lower Cmax of the XR formulation results in significantly lower peak D2
occupancy compared to the IR formulation [4]. The clinical implication is that lower peak D2 occupancy is
associated with reduced early sedation, allowing for faster dose titration [5]. Furthermore, the transient
nature of high D2 occupancy (rapid dissociation) is thought to explain quetiapine's low risk of

extrapyramidal side effects (EPS) [6] [3].
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Methodologies for Key Experiments

For research purposes, here are detailed protocols for the core methodologies cited:

1. PET Study for D2 Receptor Occupancy [4]

¢ Radioligand: [*'C]raclopride, a selective D2/D3 receptor antagonist.

¢ Image Acquisition: High-resolution research tomography (HRRT) scanner. A saline solution
containing ~220 MBq of [**C]raclopride is injected intravenously as a bolus. Brain radioactivity is
measured continuously for 63 minutes.

¢ Region of Interest (ROI) Analysis: Manual delineation of striatal regions (e.g., putamen) on
coregistered MRI T1-weighted images.

¢ Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) is used to calculate binding
potential, from which receptor occupancy is derived: Occupancy (%) = (1 -
BP {drug}/BP {baseline}) * 100.

2. Receptor Binding Affinity Assays [1]

e Principle: In vitro competition binding assays determine a compound's inhibition constant (Ki), which
measures its affinity for a specific receptor.

¢ Procedure: Cell membranes expressing the human receptor of interest are incubated with a known
radioactively labeled ligand and various concentrations of the test drug (e.g., quetiapine). The drug's
ability to displace the radioligand is measured.

e Data Analysis: The concentration that inhibits 50% of specific radioligand binding (IC50) is
determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Insights for Researchers

The available data, while indirect, provides a strong mechanistic foundation:

e The correlation between lower peak D2 occupancy and reduced sedation is a key finding for
formulation choice and clinical trial design [5] [4].

¢ Norquetiapine's unique NET inhibition and 5-HT1A partial agonism offer a clear rationale for its
antidepressant effects, distinguishing it from quetiapine [3].

¢ Quetiapine's wide therapeutic window (100-1000 ng/mL) and the concept of transient D2
occupancy explain its clinical profile of efficacy with low EPS risk [5] [3] [2].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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